![molecular formula C20H15FN2O2S2 B2878360 3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687562-62-5](/img/structure/B2878360.png)
3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine derivatives, such as thieno[3,2-d]pyrimidines, are interesting classes of N-heterocycles that have been classified as privileged medicinal scaffolds with diverse biological activities . They are analogous to purine and the pyrimidine ring is the building block of DNA and RNA, which could be a reason for the wide biological activities of pyrimidine-containing molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization of certain precursors . For example, the synthesis of thieno[3,2-d]pyrimidin-4-ones involves heating 3-amino-thiophene-2-carboxamides with formic acid .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the substitutions at different positions of the ring . The structure-activity relationships of these compounds can provide insights into the contributions of different aromatic, aryl, and alkyl substitutions .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied . The reactions often involve the formation of new bonds and the breaking of existing ones, leading to the creation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structures . For instance, the minimum inhibitory concentration (MIC) of the compounds can vary depending on their structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been synthesized and studied for its potential as an antimicrobial agent. The structural framework of thienopyrimidinones, to which this compound belongs, is known for its synthetic versatility and effective biological activities. Specifically, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results in combating microbial infections .
Anticancer Properties
The thienopyrimidinone derivatives have also been evaluated for their anticancer activities. In vitro screenings have indicated that certain synthesized compounds exhibit potential as anticancer agents, which could lead to the development of new therapeutic drugs .
Antitumor and Antileukemia Activity
Pyrazolo[3,4-d]pyrimidine derivatives, a category that includes our compound of interest, have been found to possess significant antitumor and antileukemia activities. This opens up possibilities for these compounds to be used in the treatment of various cancers and leukemia .
Selective Enzyme Inhibition
The compound has been part of studies aiming to create selective inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a promising target in immunomodulation, especially in cancer therapy. The selective inhibition of such enzymes can lead to the development of potent small-molecule immunomodulators .
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of new series of derivatives from the base compound, which includes pyrazolo[4,3-d]pyrimidin-7-ones. These derivatives have been evaluated for their antimicrobial properties, further expanding the potential applications of the original compound .
Inhibitory Effect on Kinases
The compound has been part of a study that discovered novel compounds with good inhibitory effects on kinases. These compounds, including our compound of interest, showed IC50 values that were competitive with existing inhibitors, indicating their potential use in targeted cancer therapies .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c21-14-6-8-15(9-7-14)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWCPLKKFQMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

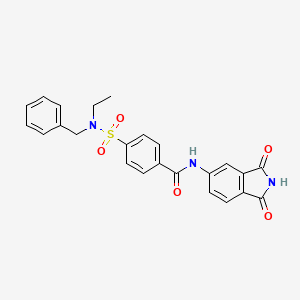
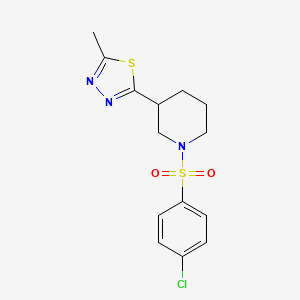
![1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2878282.png)
![4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2878283.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2878286.png)
![Methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2878288.png)
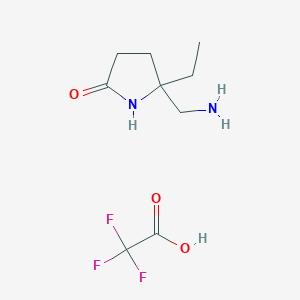
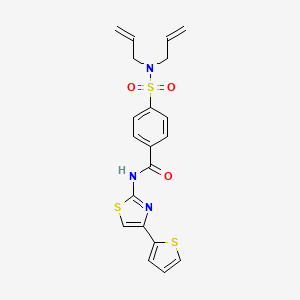
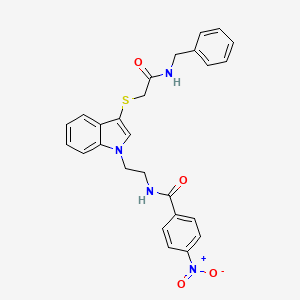
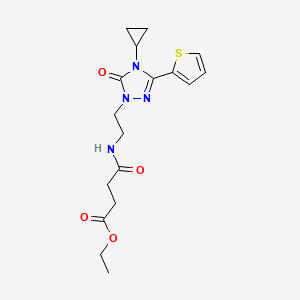
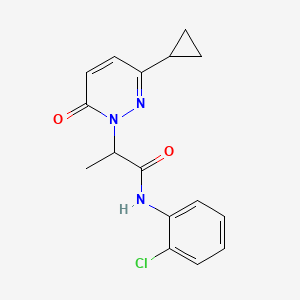
![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)
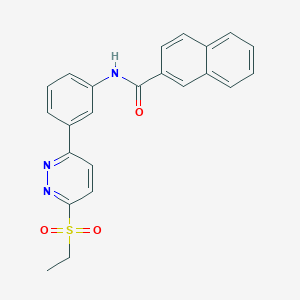
![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)